9,11-methane-epoxy Prostaglandin F1alpha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

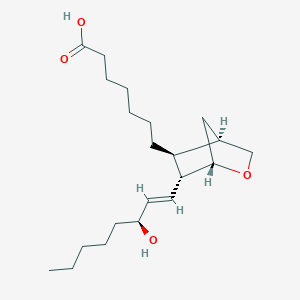

9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:

Starting Material: The synthesis begins with a prostaglandin precursor.

Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.

Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced at the epoxide ring to form diols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of esters and ethers

Wissenschaftliche Forschungsanwendungen

2.1. Inflammation and Pain Management

Prostaglandins play a critical role in mediating inflammation and pain responses. 9,11-methane-epoxy PGF1α has been studied for its anti-inflammatory properties. Research indicates that it can modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory prostaglandins from arachidonic acid .

Case Study:

A study demonstrated that treatment with 9,11-methane-epoxy PGF1α reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .

2.2. Cardiovascular Applications

This compound has shown promise in cardiovascular research, particularly in studies related to platelet aggregation and thrombus formation. It has been noted for its ability to induce strong platelet aggregation in vitro, making it a candidate for investigating thrombotic disorders .

Data Table: Platelet Aggregation Activity

| Compound | EC50 (µM) | Effect on Platelet Aggregation |

|---|---|---|

| 9,11-Methane-epoxy PGF1α | 0.88 | Strong aggregation |

2.3. Cancer Research

Recent studies have explored the role of prostaglandins in tumor growth and metastasis. 9,11-methane-epoxy PGF1α may influence tumor microenvironments by modulating angiogenesis and immune cell infiltration.

Case Study:

In a mouse model of breast cancer, administration of this compound resulted in altered tumor vascularization and immune cell profiles, indicating its potential role in cancer therapy . The compound's ability to affect angiogenesis could provide insights into developing treatments for tumors that rely on neovascularization for growth.

Comparative Analysis with Other Prostaglandin Analogues

The unique structural features of 9,11-methane-epoxy PGF1α confer stability against metabolic degradation compared to other prostaglandin analogs. This stability enhances its utility in long-term studies and therapeutic applications.

Data Table: Comparison with Other Prostaglandin Analogues

| Compound | Stability | Potency (EC50) | Application Areas |

|---|---|---|---|

| 9,11-Methane-epoxy PGF1α | High | 0.88 µM | Inflammation, Cardiovascular |

| Other Prostaglandin Analog A | Moderate | Varies | General inflammation |

| Other Prostaglandin Analog B | Low | Varies | Limited due to rapid degradation |

Wirkmechanismus

9,11-methane-epoxy Prostaglandin F1alpha exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses such as platelet aggregation and smooth muscle contraction. The compound primarily targets the thromboxane-prostanoid receptor, which is involved in the regulation of vascular tone and platelet function .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.

9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities

Uniqueness:

- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.

- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

72517-81-8 |

|---|---|

Molekularformel |

C21H36O4 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |

InChI-Schlüssel |

VGRVXLWYKKBTNM-XLGWHITOSA-N |

SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |

Kanonische SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Synonyme |

11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.